氟化铟三水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

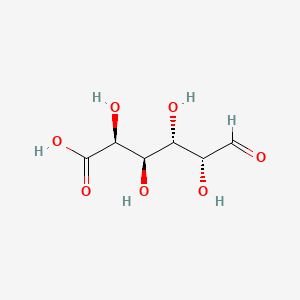

Indium Fluoride Trihydrate, also known as Indium (III) fluoride trihydrate or Indium trifluoride trihydrate, is a compound with the linear formula InF3 · 3H2O . It is a white solid and has a molecular weight of 225.86 .

Synthesis Analysis

Indium (III) fluoride is formed by the reaction of indium (III) oxide with hydrogen fluoride or hydrofluoric acid . It is used in the synthesis of non-oxide glasses .

Molecular Structure Analysis

Indium (III) fluoride has a rhombohedral crystal structure, very similar to that of rhodium (III) fluoride . Each Indium center is octahedral .

Chemical Reactions Analysis

Indium (III) fluoride is used in the synthesis of non-oxide glasses . It catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes to form cyanohydrins .

Physical And Chemical Properties Analysis

Indium (III) fluoride trihydrate is a white solid . It is slightly soluble in water . It has a molecular weight of 225.86 and a molecular formula of F3H6InO3 .

科学研究应用

Optoelectronic Applications

Indium Fluoride Trihydrate: is utilized in the production of indium oxide thin films . These thin films are integral to various optoelectronic devices due to their excellent electrical conductivity and transparency. They are used in liquid crystal displays (LCDs) , light-emitting diodes (LEDs) , and photovoltaic cells . The high purity of Indium Fluoride Trihydrate ensures the quality and efficiency of the thin films produced.

Fabrication of Non-Oxide Glasses

This compound plays a crucial role in synthesizing non-oxide glasses . These glasses are essential for advanced technologies, including fiber optics and laser technology . The unique properties of non-oxide glasses, such as their low phonon energy, make them suitable for these applications.

Quantum Dot Surface Treatment

Indium-based quantum dots: benefit from surface fluorination treatment using Indium Fluoride Trihydrate . This treatment enhances the photoluminescence quantum yield of the quantum dots, which is vital for their use in bioimaging and optoelectronics .

Catalyst in Organic Synthesis

Indium Fluoride Trihydrate acts as a catalyst in the chemoselective addition of trimethylsilyl cyanide (TMSCN) to aldehydes , forming cyanohydrins . This reaction is significant in organic synthesis, where cyanohydrins serve as valuable intermediates for producing amino acids, alpha-hydroxy acids, and other pharmaceuticals.

Electrolyte Additive in Li-Metal Batteries

The compound is researched as an electrolyte additive for Li-metal batteries . It can potentially enhance the cycling performance of these batteries, which are promising for high-energy-density storage solutions.

Medical and Biological Applications

Indium Fluoride Trihydrate, through its complexes, emits Auger electrons , making it suitable for a range of biological and medical applications . These include bioimaging , radiopharmaceuticals , and photodynamic chemotherapy . The properties of the complexes can vary depending on the primary ligand used in their synthesis, which allows for tailored applications in medicine.

作用机制

Target of Action

Indium Fluoride Trihydrate, also known as Indium (III) Fluoride, primarily targets aldehydes . Aldehydes are organic compounds that play a crucial role in numerous biochemical processes.

Mode of Action

Indium Fluoride Trihydrate interacts with its targets by catalyzing the addition of trimethylsilyl cyanide (TMSCN) to aldehydes . This interaction results in the formation of cyanohydrins , which are organic compounds with a hydroxyl group and a nitrile group attached to the same carbon atom.

Pharmacokinetics

The compound’s solubility in water suggests that it may be absorbed and distributed in the body through the circulatory system

Result of Action

The primary result of Indium Fluoride Trihydrate’s action is the formation of cyanohydrins from aldehydes . Cyanohydrins are versatile compounds that can undergo further reactions to produce a variety of other organic compounds. Therefore, the action of Indium Fluoride Trihydrate can potentially influence a wide range of biochemical processes.

Action Environment

The action of Indium Fluoride Trihydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that the compound’s action, efficacy, and stability may be affected by the hydration level of the environment. Additionally, the compound’s reactivity with aldehydes suggests that the presence and concentration of these targets in the environment can also influence the compound’s action.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis of indium fluoride trihydrate can be achieved through a precipitation reaction between indium nitrate and sodium fluoride in the presence of water.", "Starting Materials": [ "Indium nitrate", "Sodium fluoride", "Water" ], "Reaction": [ "Dissolve indium nitrate in water to form a clear solution", "Add sodium fluoride to the solution and stir until the mixture becomes cloudy", "Continue stirring for several hours to allow the precipitation reaction to complete", "Filter the resulting solid and wash with water to remove any impurities", "Dry the solid at a low temperature to obtain indium fluoride trihydrate" ] } | |

CAS 编号 |

14166-78-0 |

分子式 |

F3H6InO3 |

分子量 |

225.86 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。